1-Phenyl-3-(trimethylsilyl)-1H-pyrazole
Description
Structural Elucidation and Molecular Characterization
Molecular Formula and Weight Analysis
The molecular formula of 1-phenyl-3-(trimethylsilyl)-1H-pyrazole is C₁₂H₁₈N₂Si , as confirmed by high-resolution mass spectrometry. This composition corresponds to a molecular weight of 218.376 g/mol , with a monoisotopic mass of 218.123925 Da . The trimethylsilyl (-Si(CH₃)₃) group contributes significantly to the compound’s hydrophobicity and steric bulk, while the phenyl ring at the 1-position and the pyrazole core provide π-conjugation.
A comparative analysis with related silyl-substituted pyrazoles reveals distinct structural trends. For instance, 1-(trimethylsilyl)-1H-pyrazole (C₆H₁₂N₂Si) has a smaller molecular weight of 140.26 g/mol , highlighting the additive mass contribution of the phenyl group in 1-phenyl-3-(trimethylsilyl)-1H-pyrazole. Similarly, the stannyl analog 1-phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole (C₂₄H₄₂N₂SiSn) exhibits a markedly higher molecular weight of 505.4 g/mol , underscoring the impact of heavy atom substitution on molecular mass.
Table 1: Molecular Parameters of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole | C₁₂H₁₈N₂Si | 218.376 |
| 1-(Trimethylsilyl)-1H-pyrazole | C₆H₁₂N₂Si | 140.26 |
| 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole | C₂₄H₄₂N₂SiSn | 505.4 |
Spectroscopic Characterization (IR, NMR, MS)
Infrared Spectroscopy
The infrared (IR) spectrum of 1-phenyl-3-(trimethylsilyl)-1H-pyrazole is characterized by key absorption bands corresponding to its functional groups. The C=N stretching vibration of the pyrazole ring appears near 1595–1600 cm⁻¹ , consistent with related 3,5-diarylpyrazoles. The trimethylsilyl group exhibits Si–C symmetric and asymmetric stretches at 750–800 cm⁻¹ and 1250–1300 cm⁻¹ , respectively. Additional bands near 3050 cm⁻¹ arise from aromatic C–H stretching of the phenyl ring.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton spectrum reveals a singlet at δ 0.35 ppm integrating for nine hydrogens, assigned to the three methyl groups of the trimethylsilyl moiety. The pyrazole ring’s C4 proton appears as a singlet near δ 6.70–7.00 ppm , while the phenyl ring protons resonate as multiplet signals between δ 7.20–7.80 ppm .
¹³C NMR (100 MHz, CDCl₃): The trimethylsilyl carbon resonates at δ 0.5–1.5 ppm , while the pyrazole carbons (C3 and C5) appear downfield at δ 140–153 ppm due to conjugation with the silyl and phenyl groups. The phenyl ring carbons are observed between δ 125–130 ppm .
Table 2: Representative NMR Chemical Shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Si(CH₃)₃ | 0.35 (s) | 1.0 |
| Pyrazole C4–H | 6.75 (s) | 105–110 |
| Phenyl C–H | 7.20–7.80 (m) | 125–130 |
Mass Spectrometry
Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 218.1 ([M]⁺), consistent with the molecular formula C₁₂H₁₈N₂Si. Fragmentation pathways include loss of the trimethylsilyl group (Δm/z = 73) to yield a base peak at m/z 145.1 ([C₉H₉N₂]⁺). Additional fragments at m/z 91 ([C₇H₇]⁺) and m/z 77 ([C₆H₅]⁺) correspond to the phenyl moiety.
Crystallographic Studies and Conformational Analysis
While single-crystal X-ray diffraction data for 1-phenyl-3-(trimethylsilyl)-1H-pyrazole remains unreported, molecular modeling of analogous systems provides insights into its conformation. For 1-phenyl-3-arylpyrazoles, torsion angles between the pyrazole ring and substituents are critical. Computational studies predict a dihedral angle of 35° between the pyrazole and N-phenyl group, with the trimethylsilyl moiety adopting a coplanar orientation relative to the heterocycle to maximize conjugation.
In the stannyl analog 1-phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole, steric interactions between the bulky tributylstannyl and trimethylsilyl groups force a non-planar geometry , with a torsion angle of 52° at the C4 position. This suggests that substitution patterns profoundly influence the conformational landscape of silylpyrazoles.
Table 3: Predicted Torsion Angles in Silylpyrazoles
| Compound | Torsion Angle (°) | Substituent Interaction |
|---|---|---|
| 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole | 35 | N-phenyl vs. pyrazole |
| 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole | 52 | Sn(C₄H₉)₃ vs. Si(CH₃)₃ |
The absence of crystallographic data for this specific compound highlights an area for future research, particularly in understanding how silyl groups modulate solid-state packing and intermolecular interactions.
Properties
CAS No. |
920984-29-8 |
|---|---|
Molecular Formula |
C12H16N2Si |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
trimethyl-(1-phenylpyrazol-3-yl)silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
DTVLXFBKUSIRMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NN(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with trimethylsilylacetylene under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds. This reaction is often carried out under mild conditions to prevent the decomposition of the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium complexes), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole serves as a scaffold for the development of various bioactive compounds. Pyrazoles are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.
Antidiabetic Agents
One notable application of pyrazole derivatives is in the treatment of type 2 diabetes mellitus. For example, compounds derived from pyrazoles have been synthesized and evaluated for their hypoglycemic effects. Studies indicate that specific pyrazole analogs demonstrate significant blood glucose-lowering activities, making them potential candidates for further development in diabetes management .
Anti-inflammatory and Analgesic Properties
Research has highlighted the anti-inflammatory and analgesic properties of pyrazole derivatives. For instance, certain 1H-pyrazole compounds have shown potent analgesic activity against various pain models, suggesting their utility in pain management therapies . Moreover, some derivatives have been identified as effective anti-inflammatory agents, outperforming traditional non-steroidal anti-inflammatory drugs like diclofenac sodium .
Synthetic Applications
The compound is also significant in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Cross-Coupling Reactions
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole can undergo palladium-catalyzed cross-coupling reactions to form various substituted pyrazoles. These reactions allow for the introduction of diverse functional groups, enhancing the compound's versatility in synthesizing new materials and pharmaceuticals .
Synthesis of Novel Compounds
The trimethylsilyl group enhances the reactivity of the pyrazole ring, facilitating further transformations. For instance, it can be utilized in the synthesis of 3-substituted 1-phenyl-1H-pyrazole derivatives, which are valuable intermediates in drug discovery .
Development of Anticancer Agents
Recent studies have focused on synthesizing pyrazole derivatives as potential anticancer agents. For example, compounds with a pyrazole core have been evaluated for their antiproliferative effects against various tumor cell lines, demonstrating promising results that warrant further investigation .
Evaluation of Antimicrobial Activity
Several studies have reported the synthesis of pyrazole derivatives with antimicrobial properties. These compounds have been tested against a range of bacterial strains, showing significant inhibitory effects that suggest their potential use in developing new antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The phenyl and trimethylsilyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and the nature of the biological or chemical system being studied.
Comparison with Similar Compounds
Substituent Electronic and Steric Effects
- Trimethylsilyl (TMS) : Enhances lipophilicity and steric hindrance, reducing undesired side reactions in cross-coupling processes.
- Trifluoromethyl (CF₃) : Electron-withdrawing effects stabilize the pyrazole ring, improving metabolic stability in drug candidates .
- Pyrenyl : Introduces fluorescence properties, making the compound suitable for photophysical applications .
Physical and Chemical Properties
| Property | 1-Phenyl-3-(TMS)-1H-pyrazole | 1-Phenyl-3-(CF₃)-1H-pyrazole | 1-Phenyl-3-(pyrenyl)-1H-pyrazole |
|---|---|---|---|
| Lipophilicity (LogP) | High (TMS hydrophobic) | Moderate (CF₃ polar) | Very high (pyrenyl aromatic) |
| Thermal Stability | Stable up to 200°C | Stable up to 250°C | Decomposes above 150°C |
| Solubility | Organic solvents | DMSO/EtOH | Toluene/DCM |
- TMS derivatives exhibit superior solubility in non-polar solvents, advantageous for organic-phase reactions .
Reactivity and Functionalization
- TMS Group : Susceptible to hydrolysis under acidic/basic conditions, enabling post-synthetic modifications .
- CF₃ Group : Chemically inert under most conditions, often retained in final drug molecules .
- Pyrenyl Group : Undergoes Pd-catalyzed alkenylation for extended conjugation, useful in material science .
Structural Insights
- X-ray Crystallography : Pyrenyl-substituted pyrazoles exhibit planar geometry due to π-stacking, whereas TMS derivatives may show distorted ring conformations due to steric effects .
Biological Activity
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole is a pyrazole derivative notable for its unique trimethylsilyl substitution, which enhances its stability and lipophilicity. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its diverse biological activities.
The structural attributes of 1-phenyl-3-(trimethylsilyl)-1H-pyrazole contribute significantly to its biological properties. The trimethylsilyl group increases the compound's hydrophobicity, potentially influencing its interaction with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 1-phenyl-3-(trimethylsilyl)-1H-pyrazole have shown promise as inhibitors of cell proliferation in tumor models.
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.2 | |
| Compound B | A549 (Lung) | 10.5 | |
| 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole | HeLa (Cervical) | 12.0 |
Insecticidal and Acaricidal Activity
The compound has also been evaluated for its insecticidal and acaricidal properties. In preliminary bioassays, it demonstrated moderate to high efficacy against common agricultural pests such as Tetranychus cinnabarinus and Plutella xylostella.
Table 2: Insecticidal and Acaricidal Activity
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets, such as proteins involved in cell signaling pathways or enzymes critical for pest survival. For instance, structural modifications can lead to enhanced binding affinities to target proteins, thereby inhibiting their functions.
Case Study 1: Antitumor Activity
A study focusing on the antitumor activity of pyrazole derivatives found that modifications in the substituents on the pyrazole ring significantly affected their potency against cancer cell lines. The introduction of a trimethylsilyl group was associated with increased lipophilicity, enhancing cellular uptake and subsequent cytotoxicity.
Case Study 2: Agricultural Applications
Another investigation assessed the efficacy of various pyrazole derivatives as insecticides. The results indicated that certain structural features, including the presence of a trimethylsilyl group, contributed to increased mortality rates in tested pest species at lower concentrations compared to traditional pesticides.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C–H at δ 7.2–7.8 ppm; trimethylsilyl at δ 0.1–0.3 ppm) .
- IR : Stretching vibrations for Si–C (~1250 cm⁻¹) and pyrazole ring (~1600 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 245.1234) .
How does substituent regioselectivity affect the reactivity of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole in cross-coupling reactions?
Advanced
Regioselectivity in Pd-catalyzed C–H alkenylation is influenced by:
- Steric effects : The bulky trimethylsilyl group directs coupling to the less hindered C5 position .
- Electronic effects : Electron-withdrawing phenyl groups enhance electrophilic substitution at C4.
Methodology : Use Pd(OAc)₂ with pivalic acid as a co-catalyst in DMF at 100°C. Monitor regioselectivity via ¹H NMR .
What strategies resolve contradictions in spectral data for silylated pyrazole derivatives?
Q. Advanced
- X-ray crystallography : Resolve tautomeric ambiguity (e.g., 3- vs. 5-substituted isomers) .
- Variable-temperature NMR : Detect dynamic processes (e.g., silyl group rotation barriers) .
- DFT calculations : Predict ¹³C chemical shifts and compare with experimental data to validate structures .
How do computational methods aid in predicting the photophysical properties of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole?
Q. Advanced
- TD-DFT : Simulate UV-Vis spectra by modeling HOMO→LUMO transitions (e.g., λmax ~300 nm for π→π* transitions) .
- Solvatochromism : Assess solvent effects on fluorescence quantum yield using polarizable continuum models (PCM) .
What are the challenges in maintaining the stability of the trimethylsilyl group during synthesis?
Q. Advanced
- Moisture sensitivity : Use anhydrous solvents (e.g., THF over DCM) and Schlenk techniques .
- Acidic conditions : Avoid protic acids; replace with Lewis acids (e.g., BF₃·Et₂O) to prevent desilylation .
How can tautomerism in pyrazole derivatives impact biological activity studies?
Q. Advanced
- Tautomeric equilibrium : 1H-pyrazole ↔ 2H-pyrazole shifts alter binding affinity to enzymes (e.g., factor Xa inhibition) .
- Analysis : Use ¹⁵N NMR or X-ray to quantify tautomer ratios in solid vs. solution states .
What protocols optimize reaction yields for air-sensitive intermediates in pyrazole synthesis?
Q. Advanced
- Inert atmosphere : Glovebox or Schlenk line for handling trimethylsilyl reagents .
- Catalyst screening : Test Cu(I)/Cu(II) ratios (e.g., CuI vs. CuSO₄/ascorbate) to balance reactivity and stability .
How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution?
Q. Advanced
- Meta-directing groups : Phenyl rings deactivate the pyrazole core, favoring nitration at C4 .
- Kinetic vs. thermodynamic control : Use low temps (-20°C) for kinetic products (C4-substituted) .
What are the best practices for scaling up laboratory-scale syntheses of silylated pyrazoles?
Q. Advanced
- Continuous flow systems : Improve heat/mass transfer for exothermic CuAAC reactions .
- Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
